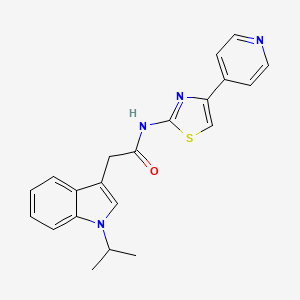![molecular formula C16H13N5O3S2 B12167145 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12167145.png)
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that combines the structural features of quinazolinone and benzothiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides under basic conditions.
Formation of the Benzothiadiazole Moiety: The benzothiadiazole moiety is synthesized through the reaction of o-phenylenediamine with sulfur-containing reagents such as thionyl chloride.
Coupling of the Two Moieties: The final step involves coupling the quinazolinone and benzothiadiazole moieties through sulfonamide formation, typically using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: The compound is studied for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathway Modulation: The compound modulates pathways involved in inflammation and microbial growth, leading to its anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H13N5O3S2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-(4-oxoquinazolin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H13N5O3S2/c22-16-11-4-1-2-5-12(11)17-10-21(16)9-8-18-26(23,24)14-7-3-6-13-15(14)20-25-19-13/h1-7,10,18H,8-9H2 |
InChI Key |
AVLGADDFOQAUOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-carbamoylphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B12167067.png)
![2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12167068.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12167073.png)
![propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12167085.png)

![2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B12167111.png)
![2-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B12167114.png)
![(5-Hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12167115.png)
![5-Oxazolamine, N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12167122.png)
![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167123.png)

![11-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12167127.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide](/img/structure/B12167134.png)
